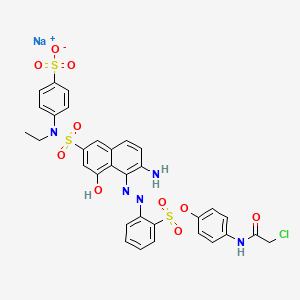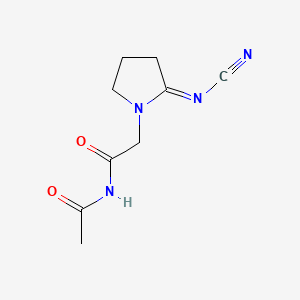
Rucaparib metabolite M324
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Rucaparib metabolite M324 is a significant metabolite of the anticancer drug rucaparib, which is a poly (ADP-ribose) polymerase inhibitor. Rucaparib is primarily used in the treatment of recurrent ovarian cancer and metastatic castration-resistant prostate cancer. M324 has shown unique biological activities distinct from its parent compound, making it a subject of interest in various scientific research fields .
Preparation Methods
The preparation of rucaparib metabolite M324 involves the metabolic processing of rucaparib in the human body. Rucaparib is metabolized predominantly by cytochrome P450 enzymes, specifically CYP3A and CYP1A2 . The synthetic routes and reaction conditions for the industrial production of rucaparib itself involve complex organic synthesis techniques, including the formation of its tricyclic core structure and subsequent functionalization .
Chemical Reactions Analysis
Rucaparib metabolite M324 undergoes various chemical reactions, including:
Oxidation: M324 is formed through the oxidative metabolism of rucaparib.
Phosphorylation: M324 can modulate several unique kinases by adding a phosphate ion to other molecules, including proteins. Common reagents and conditions used in these reactions include cytochrome P450 enzymes for oxidation and kinase enzymes for phosphorylation.
Scientific Research Applications
Rucaparib metabolite M324 has several scientific research applications:
Cancer Research: M324 exhibits differential kinase selectivity and has shown synergistic effects with rucaparib in prostate cancer cell lines.
Neurodegenerative Diseases: M324 has demonstrated the ability to reduce the accumulation of alpha-synuclein in neurons derived from Parkinson’s disease patients, showing potential for treating neurodegenerative disorders.
Mechanism of Action
The mechanism of action of rucaparib metabolite M324 involves the modulation of unique kinases, different from those inhibited by rucaparib. M324 displays potent inhibition of kinases such as PLK2 at clinically achievable concentrations . This inhibition leads to the regulation of various cellular processes, including cell cycle progression and protein phosphorylation .
Comparison with Similar Compounds
Rucaparib metabolite M324 is unique compared to other similar compounds due to its distinct kinase selectivity and synergistic effects with rucaparib. Similar compounds include other metabolites of poly (ADP-ribose) polymerase inhibitors, such as niraparib and olaparib metabolites . M324’s ability to reduce alpha-synuclein accumulation and its unique kinase inhibition profile set it apart from these compounds .
Properties
CAS No. |
1577998-89-0 |
|---|---|
Molecular Formula |
C18H13FN2O3 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)benzoic acid |
InChI |
InChI=1S/C18H13FN2O3/c19-11-7-13-15-12(5-6-20-17(13)22)16(21-14(15)8-11)9-1-3-10(4-2-9)18(23)24/h1-4,7-8,21H,5-6H2,(H,20,22)(H,23,24) |
InChI Key |
KNTCUVWNFYUDDX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



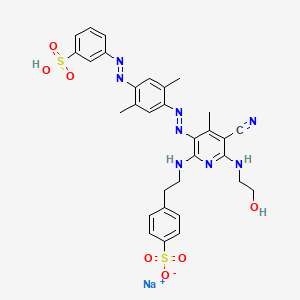
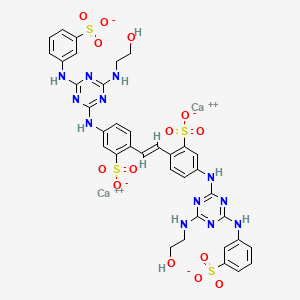
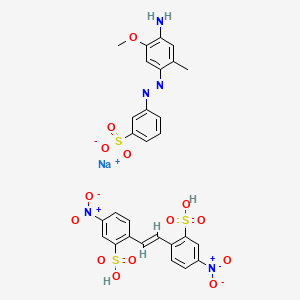
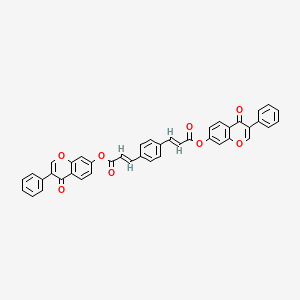


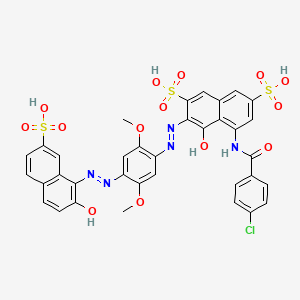


![dimethyl-[2-(2-tricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaenyloxy)ethyl]azanium;(E)-4-hydroxy-4-oxobut-2-enoate](/img/structure/B12740612.png)
